molecular formula C22H22N6 B2633373 N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine CAS No. 946217-66-9

N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine

Cat. No. B2633373
CAS RN: 946217-66-9
M. Wt: 370.46
InChI Key: YEJAPRLHZMEOKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, the products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Electrochemical Sensing Applications

Research highlights the electroanalytical applications of diamines for selective determination of thiols, demonstrating their utility in detecting compounds like cysteine and homocysteine. This approach leverages the electro-oxidation properties of diamines to react with thiol compounds, offering selective and sensitive detection methods for biological and environmental analysis (Lawrence et al., 2000).

Advanced Material Development

Diamine derivatives are foundational in synthesizing high-performance polymers. For example, fluorinated polyimides derived from specific diamines show exceptional thermal stability, solubility, and mechanical properties. These materials are valuable in electronics and aerospace industries for their insulation properties and structural integrity at high temperatures (Zhao et al., 2009).

Optical and Electronic Applications

The nonlinear optical properties of certain diamine compounds have been explored using techniques like the Z-scan method, revealing their potential in developing optical devices. These materials exhibit properties like reverse saturable absorption, making them candidates for applications in optical limiters and switches (Zidan et al., 2015).

Chemical Sensing and Signaling

Diaminoaromatic moieties have been incorporated into rhenium(I) polypyridine complexes to develop phosphorescent sensors for nitric oxide (NO). These complexes undergo structural changes in the presence of NO, leading to intense emission changes. This characteristic makes them suitable for developing NO sensors, potentially applicable in biological and environmental monitoring (Choi et al., 2013).

Catalysis

The role of diamines in catalysis, particularly in asymmetric hydrogenation reactions, has been documented. These compounds can facilitate the conversion of ketones to secondary alcohols with high enantiomeric excess, highlighting their importance in synthesizing chiral compounds for pharmaceuticals and fine chemicals (Nakatsuka et al., 2015).

Mechanism of Action

In the context of a drug, this refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and the hazards associated with its use .

properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-15-8-9-18(14-16(15)2)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAPRLHZMEOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine

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